Dopamine-d4 hydrochloride
Overview
Description
Dopamine-d4 Hydrochloride is an endogenous catecholamine that exhibits α and β-adrenergic activity and serves as an activator of D1DR, D2DR, D3DR, D4DR, and D5DR . It is a monoamine compound with positive inotropic activity . Dopamine is a naturally occurring catecholamine formed by decarboxylation of dehydroxyphenylalanine and a precursor of norepinephrine and epinephrine .
Synthesis Analysis
Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first, rate-limiting, reaction involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .
Molecular Structure Analysis
The molecular formula of Dopamine-d4 Hydrochloride is C8H12ClNO2 . The molecular weight is 193.66 g/mol . The InChI is InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7 (10)8 (11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; .
Chemical Reactions Analysis
Dopamine-d4 Hydrochloride is involved in several chemical reactions. For example, it is used in the spectrophotometric determination of dopamine in bulk and dosage forms . The reaction involves concentration and volume of DNP, PPI, and NaOH; temperature; reaction time; order of addition; and stability of the developed chromogen .
Physical And Chemical Properties Analysis
The physical and chemical properties of Dopamine-d4 Hydrochloride include a molecular weight of 193.66 g/mol, hydrogen bond donor count of 4, hydrogen bond acceptor count of 3, and rotatable bond count of 2 .
Scientific Research Applications
Role in ADHD : D4 receptors are implicated in motor hyperactivity associated with ADHD. Studies demonstrate that increases in D4 receptor levels in certain brain regions correlate with motor hyperactivity. Selective D4 antagonists have been found to reverse hyperactivity in animal models, suggesting a potential therapeutic application for ADHD (Zhang, Tarazi, & Baldessarini, 2001).
Implications in Schizophrenia : D4 receptors are targeted by drugs used in schizophrenia treatment. They are located in GABAergic neurons, which are crucial for brain function and modulation. The high affinity of the D4 receptor for certain antipsychotic drugs, like clozapine, suggests its importance in the pharmacotherapy of schizophrenia (Mrzljak et al., 1996).
Role in Photoreceptor Function : D4 receptors in mouse retinas influence cAMP metabolism, an important process in photoreceptor cells. This suggests a role in visual processing and potential implications for visual disorders (Cohen et al., 1992).
Substance Abuse Research : Mice lacking D4 receptors exhibit hypersensitivity to substances like ethanol, cocaine, and methamphetamine. This indicates a role for D4 in modulating responses to these substances, potentially offering insights into addiction and substance abuse disorders (Rubinstein et al., 1997).
Impact on Retinal Adaptation : Disruption of D4 receptors affects retinal adaptation to light and dark, implying a role in the normal functioning of the visual system (Nir et al., 2002).
Drug Discovery and Design : High-resolution structures of D4 receptors enable the discovery of selective agonists, aiding in the development of specific drugs targeting this receptor for various neuropsychiatric conditions (Wang et al., 2017).
Link to ADHD Genetics : A polymorphism in the D4 receptor gene has been associated with ADHD, suggesting a genetic basis for the disorder linked to this receptor (Lahoste et al., 1996).
Potential Role in Personality Traits : D4 receptor gene polymorphism is linked to personality traits like novelty seeking, which is conspicuous in substance abusers and alcoholics (Ebstein & Belmaker, 1997).
Safety And Hazards
Dopamine-d4 Hydrochloride is used as a laboratory chemical. It is not advised for use in food, drugs, pesticides, or biocidal products . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
properties
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)benzene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-URZLSVTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)O)C([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661942 | |
Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dopamine-d4 hydrochloride | |
CAS RN |
203633-19-6 | |
Record name | 4-[2-Amino(~2~H_4_)ethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 203633-19-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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